2-(Aminomethyl)-5-cyclopropoxypyridine-3-sulfonamide
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Overview
Description
2-(Aminomethyl)-5-cyclopropoxypyridine-3-sulfonamide is a complex organic compound with a unique structure that includes an aminomethyl group, a cyclopropoxy group, and a sulfonamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-cyclopropoxypyridine-3-sulfonamide typically involves multi-step organic reactionsThe cyclopropoxy group can be introduced via a cyclopropanation reaction, and the sulfonamide group is usually added through a sulfonation reaction using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-cyclopropoxypyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines, while reduction of the sulfonamide group can produce primary amines .
Scientific Research Applications
2-(Aminomethyl)-5-cyclopropoxypyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-cyclopropoxypyridine-3-sulfonamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes, potentially inhibiting their activity. The cyclopropoxy group may enhance the compound’s stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)pyridine: Lacks the cyclopropoxy and sulfonamide groups, making it less complex.
5-Cyclopropoxypyridine: Does not contain the aminomethyl and sulfonamide groups.
Pyridine-3-sulfonamide: Missing the aminomethyl and cyclopropoxy groups
Uniqueness
2-(Aminomethyl)-5-cyclopropoxypyridine-3-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H13N3O3S |
---|---|
Molecular Weight |
243.29 g/mol |
IUPAC Name |
2-(aminomethyl)-5-cyclopropyloxypyridine-3-sulfonamide |
InChI |
InChI=1S/C9H13N3O3S/c10-4-8-9(16(11,13)14)3-7(5-12-8)15-6-1-2-6/h3,5-6H,1-2,4,10H2,(H2,11,13,14) |
InChI Key |
QZHOSJFHVUZWJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(N=C2)CN)S(=O)(=O)N |
Origin of Product |
United States |
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